molecular formula C11H8O3 B1328863 4-Phenoxyfuran-2-carbaldehyde CAS No. 914637-00-6

4-Phenoxyfuran-2-carbaldehyde

Cat. No.: B1328863
CAS No.: 914637-00-6
M. Wt: 188.18 g/mol
InChI Key: DDQUEXYWZTWDSY-UHFFFAOYSA-N
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Description

4-Phenoxyfuran-2-carbaldehyde is a chemical compound belonging to the furan family. It is characterized by a yellowish crystalline solid appearance with a molecular formula of C11H8O3 and a molecular weight of 188.18 g/mol. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.

Biochemical Analysis

Biochemical Properties

4-Phenoxyfuran-2-carbaldehyde, as a furan derivative, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . It plays an indispensable role in many synthetic pathways, for example, in the synthesis of pharmaceuticals, dyes, or polymeric materials .

Cellular Effects

. For instance, some furan derivatives have shown anticancer activity against the human ovarian cancer cell line A2780 .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4(3H)-ones by ligand-free photocatalytic C–C bond cleavage . This suggests that this compound may also participate in similar reactions.

Temporal Effects in Laboratory Settings

, suggesting that they may have stability suitable for laboratory manipulations.

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. Furan derivatives are known to play important roles in various biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyfuran-2-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . This method is known for its efficiency in producing high yields of the desired aldehyde.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxyfuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of 4-Phenoxyfuran-2-carboxylic acid.

    Reduction: Formation of 4-Phenoxyfuran-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Phenoxyfuran-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Phenylfuran-2-carbaldehyde: Similar structure but with a phenyl group instead of a phenoxy group.

    Furan-2-carbaldehyde: Lacks the phenoxy substituent, making it less complex.

Uniqueness: 4-Phenoxyfuran-2-carbaldehyde stands out due to its phenoxy group, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-phenoxyfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-7-10-6-11(8-13-10)14-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQUEXYWZTWDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=COC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303309
Record name 4-Phenoxy-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-00-6
Record name 4-Phenoxy-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenoxy-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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